5-Bromo-4,7-difluoro-3,3-dimethyl-2,3-dihydro-1H-indole
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Overview
Description
5-Bromo-4,7-difluoro-3,3-dimethyl-2,3-dihydro-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . This compound is characterized by the presence of bromine, fluorine, and methyl groups, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 5-Bromo-4,7-difluoro-3,3-dimethyl-2,3-dihydro-1H-indole involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The reaction typically uses methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to yield the desired indole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
5-Bromo-4,7-difluoro-3,3-dimethyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
5-Bromo-4,7-difluoro-3,3-dimethyl-2,3-dihydro-1H-indole has various scientific research applications:
Mechanism of Action
The mechanism of action of 5-Bromo-4,7-difluoro-3,3-dimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
5-Bromo-4,7-difluoro-3,3-dimethyl-2,3-dihydro-1H-indole can be compared with other indole derivatives, such as:
5-Fluoro-3-phenyl-1H-indole-2-carbonyl: Known for its antiviral activity.
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbaldehyde: Used in organic synthesis and as a precursor for other compounds.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C10H10BrF2N |
---|---|
Molecular Weight |
262.09 g/mol |
IUPAC Name |
5-bromo-4,7-difluoro-3,3-dimethyl-1,2-dihydroindole |
InChI |
InChI=1S/C10H10BrF2N/c1-10(2)4-14-9-6(12)3-5(11)8(13)7(9)10/h3,14H,4H2,1-2H3 |
InChI Key |
XUUWISPYGBKIGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC2=C1C(=C(C=C2F)Br)F)C |
Origin of Product |
United States |
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